三苯基锡氢化物

描述

It is a white distillable oil that is soluble in organic solvents and is often used as a source of hydrogen radicals to generate radicals or cleave carbon-oxygen bonds . This compound has significant applications in organic synthesis and various scientific research fields.

科学研究应用

Triphenyltin has a wide range of scientific research applications, including:

Organic Synthesis: It is extensively used in the hydrostannolysis of halides and related molecules, as well as the hydrostannation of alkenes and alkynes.

Biological Studies: Triphenyltin compounds, including triphenyltin hydride, have been studied for their high binding affinity with the retinoid X receptor in animals.

Environmental Research: Due to its toxicity, triphenyltin hydride is also studied for its environmental impact and behavior in biosorption and biodegradation processes.

作用机制

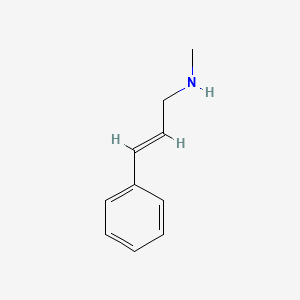

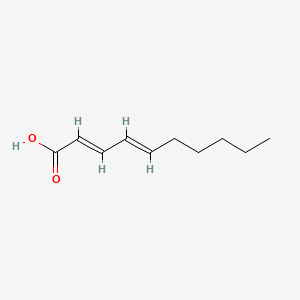

Triphenyltin hydride, also known as Triphenylstannane, is an organotin compound with the formula (C6H5)3SnH . It is a white distillable oil that is soluble in organic solvents . Here is a detailed analysis of its mechanism of action:

Target of Action

Triphenyltin hydride is often used as a source of “H·” to generate radicals or cleave carbon-oxygen bonds . The primary targets of this compound are substrates that can accept a hydrogen atom .

Mode of Action

Instead, it transfers H to substrates usually via a radical chain mechanism . This reactivity exploits the relatively good stability of "Ph3Sn·" .

Biochemical Pathways

The compound is involved in various biochemical pathways, including the reductive deselenenylation reaction, free radical hydrostannylations of olefins, and the reduction of α, β-unsaturated ketones and esters . It can also be used as a radical precursor in free-radical reduction reactions .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents such as benzene and thf . This suggests that its bioavailability may be influenced by the presence of these solvents.

Result of Action

The result of Triphenyltin hydride’s action is the generation of radicals or the cleavage of carbon-oxygen bonds . This can lead to various downstream effects, depending on the specific substrates and reactions involved.

Action Environment

The action of Triphenyltin hydride can be influenced by environmental factors. For example, its solubility in different solvents can affect its availability and reactivity . Additionally, it is known to be toxic and is classified as a hazard under the Global Harmonized System (GHS), indicating that safety precautions must be taken when handling and using this compound .

生化分析

Biochemical Properties

Triphenyltin hydride plays a significant role in biochemical reactions, particularly in the generation of radicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P-450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . Additionally, triphenyltin hydride can activate glial cells, leading to the local release of pro-inflammatory cytokines, tumor necrosis factor-alpha, and interleukins .

Cellular Effects

Triphenyltin hydride has profound effects on various cell types and cellular processes. It has been observed to induce neurotoxic and immunotoxic effects, contributing to neuronal cell degeneration . In human breast carcinoma cell lines, triphenyltin hydride decreases cell viability in a concentration- and time-dependent manner . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with nuclear hormone receptors such as the retinoic acid receptor .

Molecular Mechanism

At the molecular level, triphenyltin hydride exerts its effects through radical chain mechanisms. It transfers hydrogen atoms to substrates, thereby generating radicals . This compound does not release free hydrogen atoms but instead transfers hydrogen to substrates via a radical chain mechanism . This reactivity exploits the relatively good stability of the triphenyltin radical. Additionally, triphenyltin hydride can inhibit or activate enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triphenyltin hydride change over time. It is known to be stable under certain conditions but can degrade in aqueous media . Long-term exposure to triphenyltin hydride has been shown to cause persistent neurotoxic and immunotoxic effects . In in vitro studies, the compound’s stability and degradation are influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of triphenyltin hydride vary with different dosages in animal models. At low doses, it can induce specific biochemical changes without causing significant toxicity. At high doses, triphenyltin hydride exhibits toxic effects, including neurotoxicity and immunotoxicity . Threshold effects have been observed, where certain dosages lead to adverse outcomes, such as neuronal cell degeneration and immune system activation .

Metabolic Pathways

Triphenyltin hydride is involved in various metabolic pathways. It is metabolized by cytochrome P-450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its toxicity. Additionally, triphenyltin hydride can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors .

Transport and Distribution

Within cells and tissues, triphenyltin hydride is transported and distributed through interactions with transporters and binding proteins. It is known to accumulate in specific tissues, leading to localized effects . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment .

Subcellular Localization

Triphenyltin hydride’s subcellular localization influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .

准备方法

Triphenyltin is typically prepared by the reduction of triphenyltin chloride with lithium aluminium hydride . The reaction conditions involve treating triphenyltin chloride with lithium aluminium hydride in an appropriate solvent, resulting in the formation of triphenyltin hydride. Industrial production methods may involve similar reduction processes using other reducing agents such as sodium borohydride or diborane .

化学反应分析

Triphenyltin undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a reducing agent in the reductive deselenenylation reaction in the presence of a catalytic amount of azobisisobutyronitrile (AIBN).

Free Radical Reactions: It is used in free radical hydrostannylations of olefins and the reduction of α, β-unsaturated ketones and esters.

Deoxygenation Reactions: The Barton-McCombie reaction is a notable example where triphenyltin hydride is used to replace hydroxyl groups with hydrogen atoms.

Common reagents and conditions used in these reactions include AIBN as an initiator and various solvents such as benzene and tetrahydrofuran . The major products formed from these reactions depend on the specific substrates and reaction conditions but often include reduced or deoxygenated organic compounds.

相似化合物的比较

Triphenyltin can be compared with other similar organotin compounds, such as:

- Triphenyltin hydroxide (C₆H₅)₃SnOH

- Triphenyltin chloride (C₆H₅)₃SnCl

- Triphenyltin acetate (C₆H₅)₃SnOAc

These compounds share the triphenyltin group but differ in their functional groups, leading to variations in their chemical reactivity and applications. Triphenyltin is unique in its ability to act as a hydrogen radical donor, making it particularly valuable in radical-based organic synthesis reactions .

属性

InChI |

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWFLISHPUINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

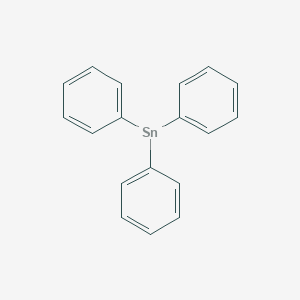

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893312 | |

| Record name | Triphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-20-6, 17272-58-1 | |

| Record name | Triphenyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannyl, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyltin hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T92AGN0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triphenyltin hydride?

A1: Triphenyltin hydride has a molecular formula of C18H16Sn and a molecular weight of 351.06 g/mol.

Q2: Are there any spectroscopic data available for triphenyltin hydride?

A2: Yes, triphenyltin hydride has been characterized using various spectroscopic techniques. For instance, 1H NMR spectroscopy can distinguish between the E and Z isomers formed during hydrostannation reactions with alkynes. [] Additionally, 119Sn NMR spectroscopy is frequently employed to analyze organotin compounds, including triphenyltin hydride and its derivatives. []

Q3: How does triphenyltin hydride function as a reagent in organic synthesis?

A3: Triphenyltin hydride is a potent source of hydrogen atoms (H•) which are highly reactive species capable of participating in radical reactions. It's frequently employed in radical chain reactions, often with AIBN (azobisisobutyronitrile) as an initiator. [, ]

Q4: Can you provide an example of a common reaction where triphenyltin hydride is used?

A4: Triphenyltin hydride is widely used for the reductive dehalogenation of alkyl halides. This reaction proceeds through a radical mechanism, replacing the halogen atom with a hydrogen atom. [, ]

Q5: Is triphenyltin hydride stereoselective in its reactions?

A5: The stereoselectivity of triphenyltin hydride depends on the specific reaction and reaction conditions. For example, in radical cyclizations, the choice of reducing agent, such as triphenyltin hydride or tris(trimethylsilyl)silane, can influence the trans/cis ratio of the cyclic products. []

Q6: Can you provide some examples of the synthetic applications of triphenyltin hydride?

A6: Triphenyltin hydride is highly versatile, enabling the synthesis of diverse molecules. Some notable examples include:

- Synthesis of tetrahydrofurans: Triphenyltin hydride facilitates the tandem hydrogen atom abstraction/radical nucleophilic displacement sequence leading to tetrahydrofurans. []

- Formation of medium-sized ring ethers: Triphenyltin hydride serves as a crucial reagent in the reductive desulfurization of thionolactones, efficiently yielding cyclic ethers, often with high stereocontrol. []

- Synthesis of aminocyclopentitols: Triphenyltin hydride, in conjunction with triethylborane, enables the cyclization of alkyne-tethered oxime ethers, providing access to aminocyclopentitols, valuable building blocks in carbohydrate chemistry. [, ]

- Carbocyclic core of cyclopentane-type glycosidase inhibitors: Triphenyltin hydride plays a key role in synthesizing the carbocyclic core of these biologically relevant inhibitors, highlighting its applicability in medicinal chemistry. []

Q7: Are there any alternative reagents to triphenyltin hydride in organic synthesis?

A7: Yes, several alternatives exist, including tributyltin hydride, tris(trimethylsilyl)silane, and dibutyltin dihydride. The choice of reagent often depends on the specific reaction requirements and the desired selectivity. [, , ]

Q8: What are the safety concerns associated with triphenyltin hydride?

A8: Triphenyltin hydride is toxic and requires careful handling. It can be absorbed through the skin, posing health risks. Proper personal protective equipment, including gloves and eye protection, should always be used when handling this compound. []

Q9: What about its environmental impact?

A9: Organotin compounds, including triphenyltin hydride, can have detrimental effects on the environment, particularly aquatic life. Therefore, responsible waste management practices are crucial to minimize ecological damage. [, ]

Q10: Are there any regulations regarding the use and disposal of triphenyltin hydride?

A10: Yes, triphenyltin hydride falls under the regulations governing hazardous substances. It's essential to adhere to all local, national, and international regulations related to its handling, storage, use, and disposal. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

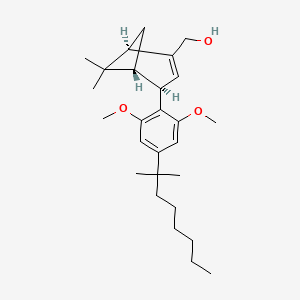

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

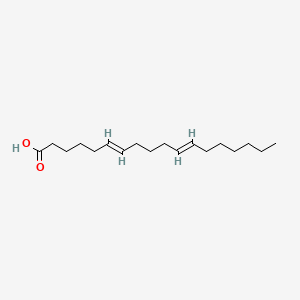

![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)

![(2S)-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B1233306.png)

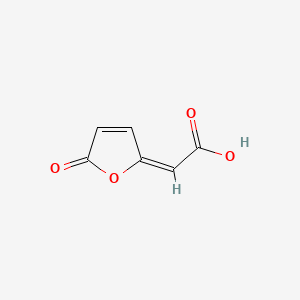

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)